molecular formula C9H5ClF3N3 B11862222 7-Chloro-2-(trifluoromethyl)quinazolin-4-amine

7-Chloro-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B11862222
M. Wt: 247.60 g/mol
InChI Key: WIPFSSMSAXCNNS-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)quinazolin-4-amine (CAS 1455925-72-0) is a quinazoline derivative supplied for research purposes. With a molecular formula of C9H5ClF3N3 and a molecular weight of 247.60, this compound is part of a versatile class of heterocycles known for diverse biological activities . Quinazolinone scaffolds, including 4-amine derivatives, are recognized as privileged structures in medicinal chemistry for the development of novel therapeutic agents . They serve as key intermediates in synthesizing a wide range of biologically active molecules . Specifically, 2-trifluoromethyl-substituted nitrogen heterocycles have been investigated as potent antitumor agents with mechanisms of action including microtubule polymerization inhibition . Furthermore, 2-(amino)quinazolin-4(3H)-one derivatives bearing halogen substituents have demonstrated significant antibacterial activity, showing promise as potent inhibitors against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClF3N3

Molecular Weight

247.60 g/mol

IUPAC Name

7-chloro-2-(trifluoromethyl)quinazolin-4-amine

InChI

InChI=1S/C9H5ClF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16)

InChI Key

WIPFSSMSAXCNNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N=C2N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The palladium catalyst (e.g., Pd(OAc)₂) facilitates oxidative addition of trifluoroacetimidoyl chloride, followed by CO insertion and nucleophilic attack by the amine. The chloro group is introduced either via pre-functionalized starting materials or post-synthetic modification. For instance, using 7-chloro-substituted trifluoroacetimidoyl chloride as a precursor directly incorporates the chloro group during cyclization.

Table 1: Key Reaction Parameters for Palladium-Catalyzed Synthesis

ParameterValue/RangeSource
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
Temperature80–100°C
CO Pressure1 atm
Yield70–99%

This method’s advantages include high efficiency and avoidance of hazardous chlorinating agents. However, scalability is limited by the need for CO gas and specialized catalysts.

Annulation and Cyclization Strategies

Ring-forming reactions are critical for constructing the quinazoline scaffold. A protocol from details the synthesis of quinazolin-4(1H)-ones via annulation of 2-aminobenzonitrile derivatives. Adapting this for this compound involves using 7-chloro-2-aminobenzonitrile and trifluoroacetaldehyde as key intermediates.

Experimental Workflow

  • Oxazoline Intermediate Formation :
    2-Aminobenzonitrile reacts with 2-aminoethanol in the presence of ZnCl₂ at reflux (36 hours) to form 2-(4,5-dihydrooxazol-2-yl)aniline. Introducing a chloro group at position 7 prior to this step ensures regioselectivity.

  • Cyclization to Quinazoline :
    Acidic hydrolysis of the oxazoline ring followed by condensation with trifluoroacetaldehyde yields the trifluoromethyl-substituted quinazoline.

Table 2: Annulation Reaction Conditions

StepReagents/ConditionsYieldSource
Oxazoline FormationZnCl₂, chlorobenzene, reflux65%
CyclizationHCl, EtOAc, 80°C78%

This method’s modularity allows for late-stage functionalization but requires stringent control over reaction conditions to prevent side reactions.

Nucleophilic Substitution on Preformed Quinazoline Cores

Post-synthetic modification of preassembled quinazoline derivatives is a viable route. The patent in discloses methods for introducing substituents via nucleophilic aromatic substitution (NAS). For example, 4-chloro-7-(trifluoromethyl)quinazoline reacts with ammonia or amines under basic conditions to yield 4-amino derivatives.

Case Study: Chloro-to-Amine Substitution

  • Substrate Preparation :
    4-Chloro-7-(trifluoromethyl)quinazoline is synthesized via Friedländer condensation of 7-chloro-2-trifluoromethylanthranilic acid with formamide.

  • Ammonolysis :
    Treatment with aqueous ammonia (25% w/w) at 120°C for 12 hours replaces the chloro group at position 4 with an amine.

Table 3: NAS Reaction Parameters

ParameterValueSource
Ammonia Concentration25% (w/w)
Temperature120°C
Reaction Time12 hours
Yield85%

This approach is advantageous for its simplicity but may require purification via recrystallization (e.g., EtOAc/hexane).

Acid-Catalyzed Condensation Reactions

Condensation of o-amino nitriles with aldehydes or ketones under acidic conditions offers another pathway. For instance, 7-chloro-2-trifluoromethylanthranilonitrile reacts with formamide in the presence of HCl to form the quinazoline ring.

Optimization Insights

  • Acid Choice : HCl outperforms H₂SO₄ in minimizing side products.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

Purification and Characterization

Final purification often involves recrystallization or chromatography. The patent in describes hydrochloride salt formation to isolate the free base, while uses EtOAc/hexane recrystallization. Characterization via ¹⁹F NMR and HPLC confirms the presence of the trifluoromethyl group and monitors purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 7-Chloro Position

The chlorine atom at position 7 undergoes facile substitution with nucleophiles due to electron deficiency imparted by the trifluoromethyl group.

Key Reactions and Conditions:

NucleophileReagents/ConditionsProductYieldReference
AminesK₂CO₃, DMSO, 135°C7-Amino derivatives70–85%
ThiolsCs₂CO₃, DMF, 120°C7-Thioether derivatives65–78%
AlkoxidesNaH, THF, RT7-Alkoxyquinazolines55–60%

Mechanistic Insight:
The reaction proceeds via a two-step mechanism:

  • Base-assisted deprotonation of the nucleophile.

  • Attack on the electron-deficient C7 , facilitated by the trifluoromethyl group’s -I effect .

Cyclization Reactions

The amine group at position 4 participates in intramolecular cyclizations to form polycyclic frameworks.

Example Synthesis:

  • Reaction with α,β-unsaturated ketones in the presence of FeCl₃ yields tricyclic quinazolinone-fused compounds .
    Conditions: FeCl₃ (10 mol%), DCE, 80°C, 12 h.
    Product: Benzodiazepine-quinazoline hybrids (72% yield) .

Table: Cyclization Partners and Outcomes

PartnerCatalystProduct ClassApplication
IsatinsFeCl₃SpirooxindolesAnticancer leads
Propargyl alcoholsCuIFuroquinazolinesKinase inhibitors

Transition-Metal-Catalyzed Cross-Couplings

The chloro group enables Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl/heteroaryl functionalization.

Notable Examples:

  • Suzuki Coupling with arylboronic acids:
    Conditions: Pd(PPh₃)₄, Na₂CO₃, H₂O/CH₃CN, microwave (150°C, 10 min).
    Outcome: 7-Aryl derivatives with antitubulin activity .

  • Buchwald-Hartwig Amination :
    Conditions: Pd₂(dba)₃, XantPhos, toluene, 110°C.
    Product: 7-(Dialkylamino)quinazolines (88% yield) .

Reductive Functionalization

The trifluoromethyl group remains inert under standard reduction conditions, allowing selective modifications:

Hydrogenation of the Quinazoline Core:

  • Catalyst: PtO₂, H₂ (1 atm), EtOH.

  • Product: 3,4-Dihydroquinazoline (selective reduction of the C=N bond) .

Table: Reductive Transformations

Reducing AgentTarget SiteProduct
NaBH₄/CuCl₂Nitrile to amine4-Aminodihydroquinazoline
LiAlH₄Amide to amine4-Alkylamino derivatives

Oxidation and Radical Reactions

The electron-rich amine at position 4 undergoes oxidative coupling:

Oxidative Dimerization:

  • Conditions: Mn(OAc)₃, CH₃CN, 60°C.

  • Product: Biquinazoline dimers (potential DNA intercalators) .

Radical Trifluoromethylation:

  • Reagents: Togni’s reagent, Ru(bpy)₃Cl₂, blue LED.

  • Outcome: Introduction of additional CF₃ groups at C6 (62% yield) .

Scientific Research Applications

Anticancer Activity

7-Chloro-2-(trifluoromethyl)quinazolin-4-amine has shown significant promise in cancer research. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines, and this compound has demonstrated potential in targeting specific pathways involved in tumor growth and proliferation.

Key Findings:

  • In studies evaluating related compounds, modifications on the quinazoline scaffold have led to improved potency against cancer cells.
  • The compound has been explored as a multi-target tyrosine kinase inhibitor, showing activity against vascular endothelial growth factor receptors (VEGFR) with IC50 values as low as 30 nM .

Table 1: Comparative Anticancer Activities of Quinazoline Derivatives

Compound NameKey FeaturesBiological Activity
2-(Trifluoromethyl)quinazolin-4(3H)-oneLacks chloro substituentAntitumor activity
N-Methyl-2-(trifluoromethyl)quinazolin-4-amineMethyl group instead of chloroPotential neuroprotective effects
6-Methoxyquinazolin-4(3H)-oneMethoxy substituent at position sixAntimicrobial properties
4-AminoquinazolinesAmino group at position fourBroad-spectrum antitumor activity

Antiviral Activity

Recent studies have also investigated the antiviral potential of quinazoline derivatives, particularly against coronaviruses such as SARS-CoV-2 and MERS-CoV.

Key Findings:

  • Compounds derived from the quinazoline scaffold, including derivatives of this compound, exhibited potent inhibitory effects on SARS-CoV-2 with IC50 values below 0.25 μM without cytotoxicity .

Case Study 1: Anticancer Research

A study focused on synthesizing modified quinazolines reported that certain derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The modifications enhanced binding affinity to target proteins involved in cell proliferation .

Case Study 2: Antiviral Research

In another investigation, researchers synthesized various quinazoline derivatives and tested their efficacy against coronaviruses. Among these, specific derivatives of this compound demonstrated high antiviral activity against both SARS-CoV-2 and MERS-CoV, indicating their potential as therapeutic agents in treating viral infections .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(trifluoromethyl)quinazolin-4-amine involves the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis . Molecular docking studies have shown that this compound binds effectively to the active sites of these enzymes, blocking their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity of quinazolin-4-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 7-chloro-2-(trifluoromethyl)quinazolin-4-amine with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolin-4-amine Derivatives

Compound Name Substituents (Position) Biological Activity Key Findings Molecular Weight Reference
This compound 7-Cl, 2-CF3, 4-NH2 TLR7 agonism, Kinase inhibition Selective TLR7 agonist (EC50 ~53.1 µM); potential kinase inhibitor 273.66
N-(4-Fluorophenyl)quinazolin-4-amine 4-NH(C6H4F), no 7-substituent Anti-inflammatory Potent anti-inflammatory activity (comparable to indomethacin) 255.25
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine 6-Cl, 2-piperazinyl, 4-NH(pyrazole) Kinase inhibition (CDC2-like kinases) IC50 = 0.18 µM; high selectivity 446.19
N-(3-Bromophenyl)-6-methoxy-2-((4-(trifluoromethyl)benzyl)thio)quinazolin-4-amine (16l) 6-OCH3, 2-S-CH2-C6H4CF3, 4-NH(C6H4Br) Antitumor (PC-3 cells) IC50 = 2.22 µM; induces apoptosis 511.83
7-Chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine (7) 7-Cl, 2-morpholino, 4-NH(CH2-pyridine) Antibacterial Active against Gram-negative and Gram-positive bacteria 385.85

Key Observations:

Substituent Effects on TLR7 Activity: The trifluoromethyl group at position 2 in this compound enhances lipophilicity and binding affinity to TLR7, though its potency (EC50 ~53.1 µM) is lower than imiquimod (a known TLR7 agonist). In contrast, morpholino or piperazinyl groups at position 2 (e.g., compound 7) shift activity toward antibacterial or kinase inhibition .

Role of Halogen Substituents :

  • Chloro at position 7 (as in the target compound) improves metabolic stability compared to methoxy (e.g., compound 16l ) but may reduce solubility. Bromo substituents (e.g., in 16l ) enhance antitumor potency, likely due to increased electrophilicity .

Antitumor vs. Anti-inflammatory Activity :

  • Trifluoromethyl and halogenated aryl groups (e.g., 16l ) correlate with antitumor activity, while simpler aryl amines (e.g., N-(4-fluorophenyl)quinazolin-4-amine) exhibit anti-inflammatory effects .

Kinase Inhibition :

  • Piperazinyl and pyrazole substituents (e.g., compound 7a ) improve selectivity for CDC2-like kinases, with IC50 values as low as 0.18 µM . The trifluoromethyl group in the target compound may synergize with kinase-binding motifs, as seen in EGFR inhibitors like gefitinib .

Biological Activity

7-Chloro-2-(trifluoromethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its chloro and trifluoromethyl substituents, has garnered interest due to its promising applications as an anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables relevant to its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClF3N2C_{10}H_6ClF_3N_2. Its structure features a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The unique combination of a chloro group at position 7 and a trifluoromethyl group at position 2 enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor activity. Quinazoline derivatives are known to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The following sections detail the biological activities observed in various studies.

Antitumor Activity

Several studies have explored the antitumor potential of this compound:

  • Inhibition of Cancer Cell Lines : This compound has shown efficacy against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (hepatocellular carcinoma). Its mechanism often involves inducing apoptosis and cell cycle arrest.
  • Mechanistic Studies : Research suggests that this compound may disrupt microtubule dynamics, similar to other known anticancer agents. It has been linked to G2/M phase cell cycle arrest and activation of apoptotic pathways involving caspase activation .

Data Table: Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related quinazoline derivatives:

Compound NameKey FeaturesBiological Activity
This compound Chloro and trifluoromethyl groupsPotent antitumor activity
2-(Trifluoromethyl)quinazolin-4(3H)-one Lacks chloro substituentModerate antitumor activity
N-Methyl-2-(trifluoromethyl)quinazolin-4-amine Methyl group instead of chloroPotential neuroprotective effects
6-Methoxyquinazolin-4(3H)-one Methoxy substituent at position sixAntimicrobial properties
4-Aminoquinazolines Amino group at position fourBroad-spectrum antitumor activity

Case Studies

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with IC50 values indicating strong cytotoxicity. The study highlighted the compound's ability to induce G1/S phase arrest, confirming its potential as an effective anticancer agent .
  • Mechanistic Insights : Another investigation revealed that the compound interacts with specific receptors involved in tumor growth regulation. Binding affinity studies indicated that it may act as an agonist for Toll-like receptors, which could modulate immune responses against tumors.

Q & A

Q. What are the key synthetic routes for preparing 7-chloro-2-(trifluoromethyl)quinazolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of chlorinated quinazoline intermediates followed by substitution at the 4-position. For example:

  • Chlorination : React 4-aminoprecursors with POCl₃ or SOCl₂ to introduce chlorine at the 7-position .
  • Amine Substitution : Treat 7-chloro-4-chloroquinazoline with trifluoromethyl-containing amines under basic conditions (e.g., Hünig’s base) in DMF or acetonitrile at 60–150°C .
  • Purification : Use silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) and validate purity via LCMS (>95%) .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR (in DMSO-d₆) to confirm substitution patterns and trifluoromethyl group integrity .
  • Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., expected [M+H]+^+ for C10_{10}H7_7ClF3_3N3_3) .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures, as trifluoromethyl groups may influence stability .

Q. What methodologies are recommended for evaluating biological activity, such as kinase inhibition or anti-inflammatory effects?

  • Kinase Assays : Use enzymatic assays (e.g., Reaction Biology Corporation’s protocols) to test inhibition of targets like CLK1/2/4. Include positive controls (e.g., TG003) and measure IC50_{50} values .
  • Anti-inflammatory Screening : Perform in vitro assays (e.g., COX-2 inhibition or TNF-α suppression) using macrophage cell lines, noting that quinazolin-4-amines may require structural tuning for selectivity .

Q. How should the compound be stored to ensure stability during experiments?

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the chloro and trifluoromethyl groups .
  • Handling : Avoid prolonged exposure to moisture or light; confirm stability via periodic LCMS analysis .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for derivatives of this compound?

  • Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states for chlorination or Suzuki-Miyaura couplings. Software like COMSOL Multiphysics can simulate reaction kinetics .
  • Data Integration : Apply machine learning (ML) to predict optimal conditions (e.g., solvent, catalyst loading) from historical reaction data, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays) to control for assay variability .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity measurements .

Q. How can researchers scale up synthesis without compromising yield or purity?

  • Process Optimization : Transition from batch to flow chemistry for halogenation steps to improve heat transfer and reduce side reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., CLK kinases) to map binding interactions and guide SAR studies .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) to assess affinity and selectivity .

Q. How can structural modifications enhance solubility or bioavailability?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphates) at the 4-amine position to improve aqueous solubility .
  • Co-crystallization : Use co-solvents like PEG or cyclodextrins to stabilize amorphous forms with higher dissolution rates .

Q. What are the best practices for integrating experimental and computational data in publications?

  • Data Repositories : Deposit raw NMR, LCMS, and crystallography data in public repositories (e.g., Cambridge Crystallographic Data Centre) to ensure reproducibility .
  • FAIR Principles : Structure metadata using standardized formats (e.g., ISA-Tab) to enhance data discoverability and reuse .

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